molecular formula C36H32N6O6S2 B2472068 N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 689771-90-2

N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No. B2472068
CAS RN: 689771-90-2
M. Wt: 708.81
InChI Key: MIYDOVBMGIRXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C36H32N6O6S2 and its molecular weight is 708.81. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Quinazolines, which are related to the chemical structure of interest, have been investigated for their potential antimicrobial properties. For example, new quinazoline derivatives have shown significant activity against bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Antileukemic Activity

  • Bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines, which share structural similarities, have been synthesized and shown to exhibit in vivo activity against lymphocytic leukemia (Anderson, Heider, Raju, & Yucht, 1988).

Herbicidal Activities

  • Triazolinone derivatives, which are structurally related, have been designed and synthesized with notable herbicidal activities. These compounds, especially those incorporating cyclic imide-type triazolinones, have shown promise as postemergent herbicides for controlling broadleaf weeds in rice fields (Luo, Jiang, Wang, Chen, & Yang, 2008).

Antibacterial Properties

  • Certain 3-methoxyphenyl-quinazolinone derivatives have been synthesized and tested for their antibacterial activities, displaying significant effectiveness against various bacterial strains (Osarumwense, 2022).

Antituberculosis Activity

  • Quinoline and quinazoline derivatives have been studied for their potential in treating tuberculosis. Their synthesis, characterization, and in vitro anti-tuberculosis activities highlight the potential use of similar compounds in medical applications (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

properties

IUPAC Name

2-[3-[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N6O6S2/c1-47-25-11-7-9-23(19-25)37-31(43)21-49-35-39-29-15-5-3-13-27(29)33(45)41(35)17-18-42-34(46)28-14-4-6-16-30(28)40-36(42)50-22-32(44)38-24-10-8-12-26(20-24)48-2/h3-16,19-20H,17-18,21-22H2,1-2H3,(H,37,43)(H,38,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYDOVBMGIRXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

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